molecular formula C18H17F2N5O3S B11498283 N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No.: B11498283
M. Wt: 421.4 g/mol
InChI Key: QBXIODYEYAHQNX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group, a purinyl group, and a sulfanylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Purinyl Group: The purinyl group can be synthesized starting from a suitable purine precursor. This involves alkylation reactions to introduce the 1,3-dimethyl and 7-(prop-2-en-1-yl) substituents.

    Introduction of the Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Formation of the Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be synthesized by reacting a suitable thiol with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the carbonyl groups in the purinyl moiety, potentially leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antiviral, or anticancer activities.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the purinyl group suggests potential interactions with nucleotide-binding proteins, while the difluorophenyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide: Lacks the prop-2-en-1-yl group.

    N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propionamide: Contains a propionamide instead of an acetamide moiety.

Uniqueness

The unique combination of the difluorophenyl, purinyl, and sulfanylacetamide groups in N-(2,4-difluorophenyl)-2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide contributes to its distinct chemical reactivity and potential biological activity. The presence of the prop-2-en-1-yl group further differentiates it from similar compounds, potentially enhancing its interactions with specific molecular targets.

Properties

Molecular Formula

C18H17F2N5O3S

Molecular Weight

421.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetamide

InChI

InChI=1S/C18H17F2N5O3S/c1-4-7-25-14-15(23(2)18(28)24(3)16(14)27)22-17(25)29-9-13(26)21-12-6-5-10(19)8-11(12)20/h4-6,8H,1,7,9H2,2-3H3,(H,21,26)

InChI Key

QBXIODYEYAHQNX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)CC=C

Origin of Product

United States

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